
N-cyclopentyl-N'-(3-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N'-(3-pyridinylmethyl)ethanediamide, commonly known as CPE, is a compound that has been the subject of extensive research in the field of neuroscience. CPE is a selective inhibitor of the protein-protein interaction between sigma-1 receptors and the IP3 receptor, which is involved in calcium signaling in cells. The sigma-1 receptor is a molecular chaperone that is involved in a wide range of cellular processes, including calcium signaling, protein folding, and cellular stress response. CPE has been found to have a number of potential applications in scientific research, particularly in the study of neurodegenerative diseases and psychiatric disorders.
作用机制
CPE acts as a selective inhibitor of the protein-protein interaction between sigma-1 receptors and the IP3 receptor. This interaction is involved in calcium signaling in cells, and it has been suggested that it may play a role in a wide range of cellular processes, including protein folding, cellular stress response, and neurotransmitter release.
Biochemical and Physiological Effects:
CPE has been found to have a number of biochemical and physiological effects in animal models. These include neuroprotective effects, antidepressant and anxiolytic effects, and effects on learning and memory. CPE has also been found to have effects on the dopaminergic and serotonergic systems, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
CPE has a number of advantages for use in laboratory experiments. It is a highly selective inhibitor of the sigma-1/IP3 receptor interaction, which makes it a useful tool for studying the role of sigma-1 receptors in cellular processes. It is also relatively easy to synthesize and purify, which makes it readily accessible for use in research.
One limitation of CPE is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood. Additionally, CPE has a relatively short half-life in vivo, which may limit its usefulness in certain experimental settings.
未来方向
There are a number of potential future directions for research on CPE. One area of interest is the role of sigma-1 receptors in cancer, as it has been suggested that these receptors may play a role in tumor growth and metastasis. Another area of interest is the potential therapeutic applications of CPE in neurodegenerative diseases and psychiatric disorders, as discussed above.
Additionally, there is interest in developing new and more selective inhibitors of the sigma-1/IP3 receptor interaction, which may have even greater potential as therapeutic agents. Finally, there is ongoing research on the cellular and molecular mechanisms underlying the effects of CPE, which may provide new insights into the role of sigma-1 receptors in cellular processes.
合成方法
CPE can be synthesized using a number of different methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the reaction of N-cyclopentyl-N'-(3-pyridinylmethyl)ethanediamine with a suitable carboxylic acid derivative, such as a carboxylic acid chloride or an ester. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a base, such as triethylamine (TEA). The resulting product can be purified by column chromatography or other methods.
科学研究应用
CPE has been used in a number of scientific studies to investigate its potential therapeutic applications. One area of research has focused on the role of sigma-1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CPE has been found to have neuroprotective effects in animal models of these diseases, and it has been suggested that it may be a potential therapeutic agent for these conditions.
Another area of research has focused on the role of sigma-1 receptors in psychiatric disorders, such as depression and anxiety. CPE has been found to have antidepressant and anxiolytic effects in animal models of these disorders, and it has been suggested that it may be a potential therapeutic agent for these conditions.
属性
IUPAC Name |
N'-cyclopentyl-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(13(18)16-11-5-1-2-6-11)15-9-10-4-3-7-14-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFXDMNNOGSYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-({6-[isobutyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5051143.png)
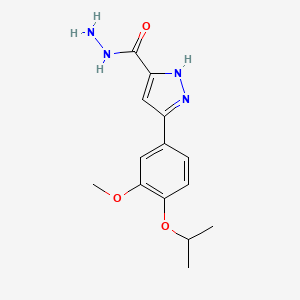
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5051162.png)
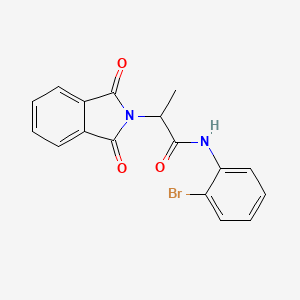
![2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5051179.png)
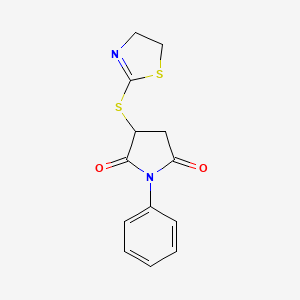
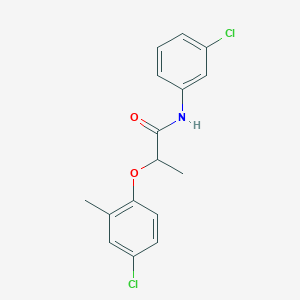
![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)
![4-[4-(2,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5051217.png)
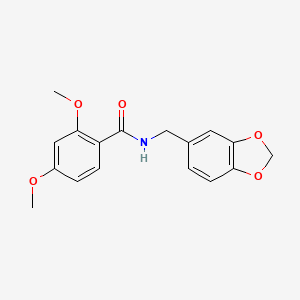
![2-(2-chlorophenoxy)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5051230.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)
![6-(3,5-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5051251.png)
![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)